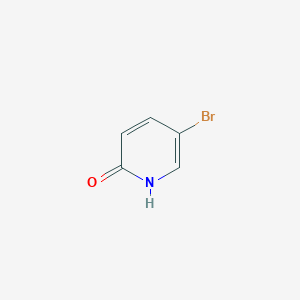

5-Bromo-2-hydroxypyridine

Descripción general

Descripción

5-Bromo-2-hydroxypyridine (CAS: 13466-38-1) is a halogenated pyridine derivative with the molecular formula C₅H₄BrNO and a molecular weight of 174.00 g/mol. Key properties include:

- Melting Point: 180–182°C .

- Purity: ≥97% (commercial suppliers: TCI America, Aladdin) .

- Spectroscopic Data:

This compound is a versatile intermediate in organic synthesis, used in:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Bromo-2-hydroxypyridine can be synthesized through several methods. One common method involves the bromination of 2-hydroxypyridine. The reaction typically uses bromine in the presence of a solvent such as acetic acid. The reaction conditions must be carefully controlled to avoid over-bromination and to ensure a high yield of the desired product .

Another method involves the Sandmeyer reaction, where 2-amino-5-bromopyridine is converted to this compound using modified Sandmeyer conditions. This method is advantageous as it allows for the selective bromination of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. The use of bromine in polar protic solvents such as water or ethanol is common. The reaction is typically carried out at controlled temperatures to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-hydroxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Various substituted pyridines depending on the reagent used.

Oxidation: Corresponding ketones or aldehydes.

Coupling: Biaryl compounds or other complex organic molecules.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Bromo-2-hydroxypyridine serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders and anti-inflammatory agents. Its ability to interact with biological pathways makes it valuable in drug development.

Case Study:

A study highlighted the synthesis of novel pyridine derivatives using this compound as a precursor. These derivatives exhibited significant anti-thrombolytic activity, indicating potential therapeutic applications in treating clotting disorders .

Agrochemicals

This compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its structural properties enhance crop protection and yield by acting as a building block for more complex agrochemical formulations.

Data Table: Agrochemical Applications

| Product Type | Function | Example Compounds |

|---|---|---|

| Herbicides | Weed control | Glyphosate derivatives |

| Fungicides | Fungal disease prevention | Triazole derivatives |

Material Science

In material science, this compound is employed to develop specialized polymers and coatings. Its unique chemical properties contribute to increased stability and resistance to degradation, making it suitable for various industrial applications.

Case Study:

Research has demonstrated that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability, which is beneficial for manufacturing durable materials .

Analytical Chemistry

The compound plays a role in analytical applications, particularly in developing sensors and assays for detecting specific biomolecules. Its reactivity allows it to form complexes that can be quantified, contributing to advancements in diagnostic technologies.

Data Table: Analytical Applications

| Application | Methodology | Target Molecules |

|---|---|---|

| Sensor Development | Electrochemical methods | Glucose, cholesterol |

| Assay Development | Fluorescent labeling | Proteins, nucleic acids |

Organic Synthesis

As a reagent in organic synthesis, this compound facilitates the creation of complex molecules more efficiently than traditional methods. It is particularly valuable in synthesizing heterocyclic compounds.

Example Reaction:

The palladium-catalyzed Suzuki cross-coupling reaction using this compound has been shown to yield various novel pyridine derivatives with moderate to good efficiency .

Mecanismo De Acción

The mechanism of action of 5-bromo-2-hydroxypyridine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to act as an intermediate in chemical reactions .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Position and Reactivity

The position of bromine and hydroxyl groups significantly impacts reactivity and applications:

Functional Group Modifications

Adding methyl, methoxy, or iodine groups alters steric and electronic properties:

Research Findings and Data Tables

Table 1: Physical and Spectral Properties

Actividad Biológica

5-Bromo-2-hydroxypyridine is an organic compound with the molecular formula CHBrNO. It features a bromine atom at the 5-position and a hydroxyl group at the 2-position of the pyridine ring. This compound has garnered attention for its diverse biological activities and applications in medicinal chemistry, particularly as a precursor in the synthesis of various biologically active molecules.

This compound can be synthesized through methods such as bromination of 2-hydroxypyridine or via the Sandmeyer reaction. The typical reaction conditions involve bromine in polar solvents like acetic acid, carefully controlled to prevent over-bromination. This compound's unique structure allows it to participate in various chemical reactions, including substitution and oxidation reactions, making it a valuable building block in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can engage in halogen bonding. These interactions facilitate its role as an intermediate in synthesizing biologically active compounds.

Anticancer Activity

Several studies have indicated that this compound derivatives exhibit significant anticancer properties. For instance, research has shown that certain pyridine derivatives can inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby impeding cancer cell proliferation . The compound's ability to form stable complexes with target enzymes enhances its potential as an anticancer agent.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Its structural features allow it to disrupt microbial cell membranes or interfere with essential metabolic pathways. Studies have reported effective inhibition of both gram-positive and gram-negative bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents .

Antituberculosis Activity

Research has also highlighted the potential of this compound derivatives in combating tuberculosis. The compound's mechanism involves inhibiting key enzymes in Mycobacterium tuberculosis, thereby reducing bacterial viability . This property positions it as a candidate for further development in antitubercular drug discovery.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 5-Bromo-2-hydroxypyridine to ensure stability?

this compound should be stored in a tightly sealed container under cool, dry conditions to avoid hydrolysis or decomposition. Exposure to moisture or elevated temperatures may lead to degradation. Personal protective equipment (PPE), including gloves and safety goggles, is mandatory due to its classification as a skin and eye irritant (H315, H319) .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves direct bromination of 2-hydroxypyridine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., CCl₄ or DMF) and catalysts (e.g., AIBN for radical-initiated reactions) influence yield and purity. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .

Q. How is the purity of this compound validated in research settings?

Purity is assessed using HPLC (>99% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For example, the hydroxyl proton in this compound appears as a singlet near δ 12.5 ppm in DMSO-d₆, while the aromatic protons resonate between δ 7.5–8.5 ppm. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 173.99 .

Advanced Research Questions

Q. How do tautomeric equilibria and pH conditions affect the reactivity of this compound?

The compound exists in equilibrium between the keto (hydroxypyridine) and enol (pyridone) forms. Under acidic conditions, the keto form predominates, enhancing electrophilic substitution at the 3-position. In basic media, the deprotonated enolate form facilitates nucleophilic reactions. This pH-dependent behavior must be optimized in coupling reactions (e.g., Suzuki-Miyaura) to avoid side products .

Q. What computational strategies are used to predict the electronic and reactive properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (ΔE ≈ 4.5 eV), molecular electrostatic potentials (MEPs), and Fukui indices. These predict nucleophilic sites (C-3 and C-5) and electrophilic regions (Br atom). Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, showing absorption maxima at 265 nm (gas phase) and solvent-dependent shifts .

Q. How can researchers resolve contradictions in reported melting points or spectroscopic data for this compound derivatives?

Discrepancies often arise from polymorphic forms or residual solvents. For example, 5-Bromo-2-hydroxy-4-methylpyridine (CAS 164513-38-6) exhibits a melting point of 198–202°C, while impurities or hydration can lower observed values. Cross-validation via DSC analysis and X-ray crystallography is recommended to confirm structural integrity .

Q. What role does this compound play in designing bromodomain inhibitors?

The bromine atom and hydroxyl group enable hydrogen bonding with BET family proteins (e.g., BRD2). Molecular docking studies (PDB ID: 5IBN) reveal binding affinities (ΔG ≈ -8.2 kcal/mol) via interactions with Asn140 and Tyr138. Derivatives with methyl or methoxy substituents show enhanced selectivity due to steric and electronic modulation .

Q. How are kinetic and thermodynamic controls applied in functionalizing this compound?

Under kinetic control (low temperature, short reaction times), bromine undergoes selective displacement at the 5-position with soft nucleophiles (e.g., thiols). Thermodynamic control (reflux, prolonged heating) favors substitution at the 3-position. Monitoring via TLC or in-situ IR ensures reaction progression toward the desired product .

Propiedades

IUPAC Name |

5-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMZZQRNZFWMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344792 | |

| Record name | 5-Bromo-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13466-38-1 | |

| Record name | 5-Bromo-2-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13466-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.